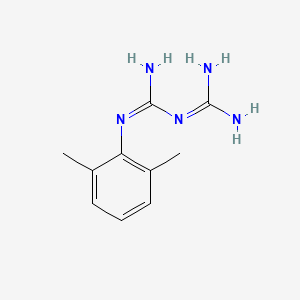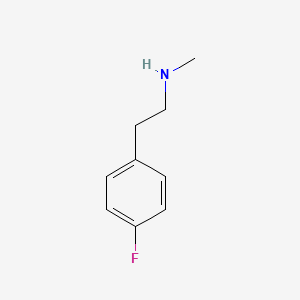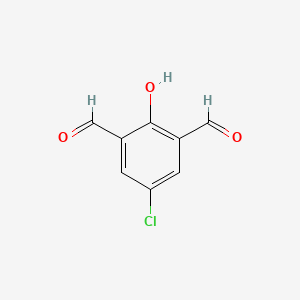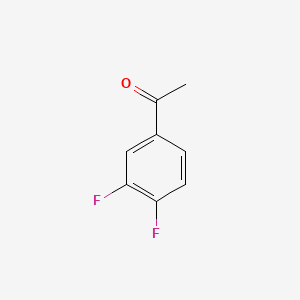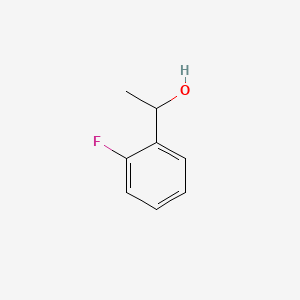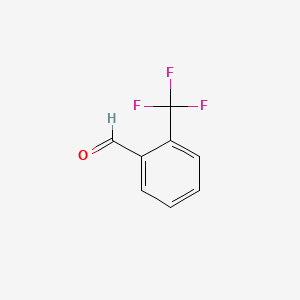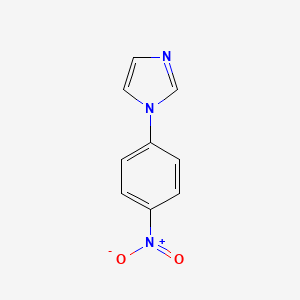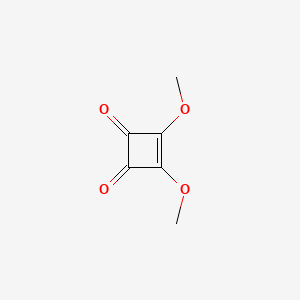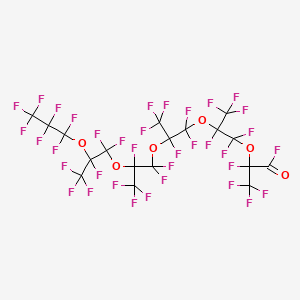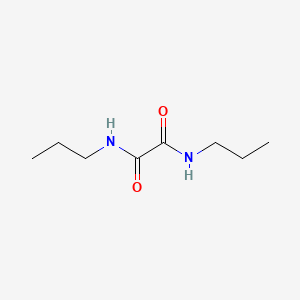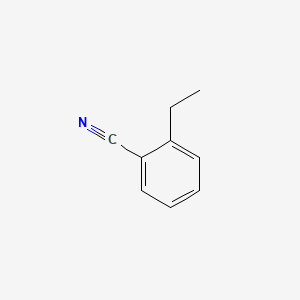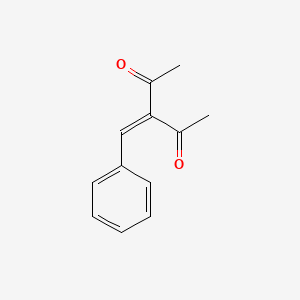
3-ベンジリデン-2,4-ペンタンジオン
概要
説明
3-Benzylidene-2,4-pentanedione (BPD) is a β-diketone compound that has been the subject of various studies due to its interesting chemical properties and potential applications. It is known for its ability to form complexes with metals and for its involvement in various organic reactions .
Synthesis Analysis
BPD can be synthesized through the alkylation of 2,4-pentanedione with benzyl chloride. This process has been utilized to create BPD, which was then used to form a coordination compound with Europium(III) . Additionally, derivatives of BPD have been synthesized, such as 3-(2-hydroxy-4-nitrophenylhydrazo)pentane-2,4-dione, through azocoupling reactions .
Molecular Structure Analysis
The molecular structure and composition of BPD have been characterized using techniques such as IR-spectrometry and 1H NMR. These studies have helped in identifying the conformation of BPD and its derivatives . The conformation of BPD has been determined to exist in two quasi-planar conformations in the liquid or solid state and in organic solvents .
Chemical Reactions Analysis
BPD and its derivatives participate in various chemical reactions. For instance, BPD has been used in the synthesis of substituted 3-benzoyl-1,2,3,4-tetrahydropyridines through the addition of primary amines . Alkyl isocyanides have been shown to undergo a formal [1+4] cycloaddition reaction with BPD, yielding densely functionalized furan ring systems . Moreover, BPD derivatives have demonstrated catalytic activity in the oxidation of cyclohexane and benzyl alcohol .
Physical and Chemical Properties Analysis
The physical and chemical properties of BPD have been extensively studied. Substituent effects on the 13C and 1H chemical shifts in BPD derivatives have been analyzed, revealing significant correlations with Hammett constants . The infrared spectra of substituted BPDs have been measured, providing insights into the fundamental stretching frequencies and the effects of substituents and solvents on these frequencies . Additionally, the spectral and fluorescence characteristics of BPD's coordination complex with Europium(III) have been investigated, highlighting its potential in fluorescence applications .
科学的研究の応用
五員環状オキシホスホランの調製
3-ベンジリデン-2,4-ペンタンジオンは、ホスホナイトエステルとの反応によって五員環状オキシホスホランの調製に使用できます . この反応は、医薬品や材料科学において潜在的な用途を持つ複雑な環状構造の合成を可能にするため、有機化学の分野において重要です。
5-ヒドロキシ-N-置換-2H-ピロール-2-オンの合成
3-ベンジリデン-2,4-ペンタンジオンのもう1つの用途は、5-ヒドロキシ-N-置換-2H-ピロール-2-オンの合成です . これらの化合物は、抗炎症、鎮痛、解熱効果など、潜在的な生物学的活性があるため注目されています。
3-ベンジリデン-2,4-ビス(トリメチルシリルオキシ)-1,4-ペンタジエンの製造
3-ベンジリデン-2,4-ペンタンジオンは、トリメチルシリル化によって3-ベンジリデン-2,4-ビス(トリメチルシリルオキシ)-1,4-ペンタジエンを製造するためにも使用できます . この化合物は、さまざまな有機化合物の合成において有用な中間体です。
化学研究室における研究開発
3-ベンジリデン-2,4-ペンタンジオンは、研究開発の目的で化学研究室で一般的に使用されています . その特性は、さまざまな化学反応において貴重な試薬になります。
作用機序
Mode of Action
It is known that the compound can be prepared by reacting benzaldehyde with 2,4-pentanedione in the presence of a base . The exact interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
It is known that the compound may be used in the preparation of five-membered cyclic oxyphosphoranes by reacting with phosphonite esters . The downstream effects of these reactions on other biochemical pathways are yet to be fully understood.
生化学分析
Biochemical Properties
3-Benzylidene-2,4-pentanedione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can react with phosphonite esters to form five-membered cyclic oxyphosphoranes . Additionally, it can react with alkyl isocyanides to form 5-hydroxy-N-substituted-2H-pyrrol-2-ones . These interactions highlight the compound’s versatility in biochemical processes.
Cellular Effects
3-Benzylidene-2,4-pentanedione influences various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular components can lead to changes in cell function, including alterations in metabolic flux and gene expression patterns . These effects underscore the compound’s potential impact on cellular physiology.
Molecular Mechanism
At the molecular level, 3-Benzylidene-2,4-pentanedione exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in biochemical pathways. For example, the compound’s interaction with specific enzymes can result in the formation of cyclic oxyphosphoranes . These molecular interactions are crucial for understanding the compound’s mechanism of action.
Dosage Effects in Animal Models
The effects of 3-Benzylidene-2,4-pentanedione vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. For instance, studies have reported a lethal dose (LD50) of 56 mg/kg in rodents . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
3-Benzylidene-2,4-pentanedione is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways can lead to the formation of different biochemical products, such as cyclic oxyphosphoranes and pyrrol-2-ones . These interactions are critical for understanding its metabolic impact.
Transport and Distribution
Within cells and tissues, 3-Benzylidene-2,4-pentanedione is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins, affecting its localization and accumulation. These interactions can influence the compound’s bioavailability and efficacy in biochemical reactions .
特性
IUPAC Name |
3-benzylidenepentane-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O2/c1-9(13)12(10(2)14)8-11-6-4-3-5-7-11/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYRGMNMVISROGJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3063419 | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
4335-90-4 | |
| Record name | 3-(Phenylmethylene)-2,4-pentanedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4335-90-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004335904 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Benzylidene-2,4-pentanedione | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35140 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,4-Pentanedione, 3-(phenylmethylene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3063419 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(phenylmethylene)pentane-2,4-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.166 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

